di(1H-indol-2-yl)methanone

Catalog No.
S3350595
CAS No.
200706-56-5
M.F
C17H12N2O
M. Wt
260.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
di(1H-indol-2-yl)methanone

CAS Number

200706-56-5

Product Name

di(1H-indol-2-yl)methanone

IUPAC Name

bis(1H-indol-2-yl)methanone

Molecular Formula

C17H12N2O

Molecular Weight

260.29 g/mol

InChI

InChI=1S/C17H12N2O/c20-17(15-9-11-5-1-3-7-13(11)18-15)16-10-12-6-2-4-8-14(12)19-16/h1-10,18-19H

InChI Key

GQJIQKLWZMQQGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)C3=CC4=CC=CC=C4N3

Di(1H-indol-2-yl)methanone, also known as bis(1H-indol-2-yl)methanone, is a compound characterized by its unique structure that features two indole units linked by a carbonyl group. Its molecular formula is C17H12N2OC_{17}H_{12}N_{2}O, and it has a molecular weight of 260.29 g/mol. The compound is notable for its potential applications in medicinal chemistry due to the biological activity associated with indole derivatives, which are integral to many natural and synthetic bioactive compounds .

  • Oxidation: The compound can be oxidized to yield oxo derivatives, typically using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Electrophilic substitution reactions can occur at the indole rings, leading to various substituted derivatives when reacted with halogens or nitrating agents under acidic conditions.

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganateAcidic medium
ReductionSodium borohydrideAnhydrous conditions
SubstitutionHalogens, nitrating agentsAcidic medium

The products formed from these reactions depend on the specific reagents and conditions employed.

Di(1H-indol-2-yl)methanone exhibits promising biological activities, including:

  • Antiviral Properties: Research indicates that certain indole derivatives possess antiviral effects, making this compound a candidate for further investigation in antiviral drug development.
  • Anticancer Activity: Studies have shown that di(1H-indol-2-yl)methanone may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.
  • Antimicrobial Effects: The compound has been explored for its potential antimicrobial properties against various pathogens .

The synthesis of di(1H-indol-2-yl)methanone typically involves the reaction of indole derivatives with carbonyl compounds under controlled conditions. One common method is the condensation of indole with benzaldehyde in the presence of an acid catalyst. This reaction can be optimized for yield and purity through techniques such as continuous flow reactors and advanced purification methods .

General Synthetic Route

  • Condensation Reaction: Indole is reacted with a carbonyl compound (e.g., benzaldehyde) using an acid catalyst.
  • Purification: The resulting product is purified using techniques such as recrystallization or chromatography.

Di(1H-indol-2-yl)methanone has several applications across various fields:

  • Pharmaceutical Development: It serves as a building block for synthesizing more complex indole derivatives that have therapeutic potential.
  • Agricultural Chemistry: The compound is also investigated for use in agrochemicals due to its biological activity.
  • Material Science: Its unique properties make it suitable for developing new materials with specific functionalities .

Research on di(1H-indol-2-yl)methanone has focused on its interactions with various biological targets. These studies aim to elucidate the mechanism of action, particularly how it modulates enzyme activity and receptor interactions relevant to disease processes. Understanding these interactions is crucial for developing effective therapeutic agents based on this compound .

Several compounds share structural similarities with di(1H-indol-2-yl)methanone, each exhibiting unique properties and biological activities:

Compound NameStructure FeaturesUnique Properties
5-MethoxyindoleContains a methoxy group at the 5-positionExhibits strong binding affinity to melatonin receptors
Indole-3-carboxylic acidCarboxylic acid group at the 3-positionKnown for its role in plant metabolism
3-Indolylacetic acidAcetic acid moiety attached to the indole ringPlant growth regulator

These compounds highlight the diversity within the indole family while emphasizing the unique structural characteristics of di(1H-indol-2-yl)methanone that contribute to its distinct biological activities.

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

260.094963011 g/mol

Monoisotopic Mass

260.094963011 g/mol

Heavy Atom Count

20

Wikipedia

CHEMBL207483

Dates

Modify: 2023-07-26

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